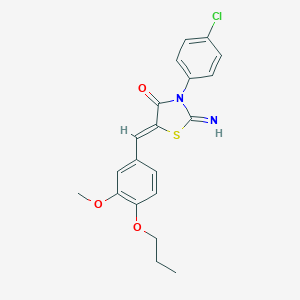![molecular formula C21H22N2O3 B302856 N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide](/img/structure/B302856.png)
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide, also known as BMCC, is a chemical compound that has been extensively studied in the field of medicinal chemistry. BMCC is a benzoxazole derivative that has shown promising results in various scientific research applications.
Mécanisme D'action
The mechanism of action of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide has been shown to inhibit the activity of various enzymes, such as COX-2 and MMP-9, which are involved in the inflammatory response. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide has also been shown to inhibit the migration and invasion of cancer cells, as well as induce cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide is its versatility in various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs. However, one of the limitations of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many future directions for the study of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide. One potential direction is the development of new drugs based on the structure of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide. Another potential direction is the study of the mechanism of action of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide, in order to better understand its effects on the body. Additionally, further studies are needed to determine the safety and efficacy of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide in humans.
Méthodes De Synthèse
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide can be synthesized by the reaction of 4-methoxyaniline with 2-aminobenzoic acid, followed by cyclization with cyclohexanecarboxylic acid in the presence of a dehydrating agent. The resulting product is then subjected to further purification steps to obtain the final product.
Applications De Recherche Scientifique
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-β peptides.
Propriétés
Nom du produit |
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide |
|---|---|
Formule moléculaire |
C21H22N2O3 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C21H22N2O3/c1-25-17-10-7-15(8-11-17)21-23-18-12-9-16(13-19(18)26-21)22-20(24)14-5-3-2-4-6-14/h7-14H,2-6H2,1H3,(H,22,24) |
Clé InChI |
FQEUIFIKAIPYCG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)NC(=O)C4CCCCC4 |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)NC(=O)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2Z)-5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B302775.png)
![2-chloro-5-[5-({1-[4-(ethoxycarbonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B302777.png)

![3-Cyclohexyl-5-[(2-isopropoxy-1-naphthyl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302779.png)
![7-(4-fluorophenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302780.png)
![10-(4-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302781.png)
![10-(4-pyridinylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302783.png)
![10-(2-furylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302785.png)

![1-Amino-3-(3-methoxy-4-propoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B302787.png)
![5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B302794.png)
![7-(4-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302796.png)
![7-(2-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302797.png)